molecular formula C5H8N4O2 B10904542 1-Ethyl-4-nitro-1H-pyrazol-3-amine

1-Ethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B10904542
M. Wt: 156.14 g/mol
InChI Key: YVEVHIUSKQRBFB-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H8N4O2. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of both nitro and amine functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-nitro-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the nitration of 1-ethyl-1H-pyrazol-3-amine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-nitro-1H-pyrazol-3-amine is unique due to the presence of both an ethyl group and a nitro group, which provides a distinct set of chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

1-ethyl-4-nitropyrazol-3-amine

InChI

InChI=1S/C5H8N4O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3,(H2,6,7)

InChI Key

YVEVHIUSKQRBFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)[N+](=O)[O-]

Origin of Product

United States

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